Home > Products > Screening Compounds P26442 > 4-(3-Adamantan-1-yl-ureido)butyric acid
4-(3-Adamantan-1-yl-ureido)butyric acid -

4-(3-Adamantan-1-yl-ureido)butyric acid

Catalog Number: EVT-8617748
CAS Number:
Molecular Formula: C15H24N2O3
Molecular Weight: 280.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-Adamantan-1-yl-ureido)butyric acid is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. It belongs to a class of compounds known as ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms. This specific compound features an adamantane moiety, which is a polycyclic hydrocarbon known for its unique structural properties and stability.

Source

The compound can be synthesized through various chemical processes, often involving reactions that incorporate adamantane derivatives and urea functionalities. Research indicates that it serves as a precursor for soluble epoxide hydrolase inhibitors, which are relevant in the treatment of various diseases, including cardiovascular and inflammatory conditions .

Classification

4-(3-Adamantan-1-yl-ureido)butyric acid can be classified as follows:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, carboxylic acid
  • Molecular Formula: C19H30N2O5
  • Molecular Weight: 366.4519 g/mol .
Synthesis Analysis

Methods

The synthesis of 4-(3-Adamantan-1-yl-ureido)butyric acid typically involves several key steps:

  1. Formation of Urea Linkage: The reaction begins with the condensation of an adamantane derivative with an isocyanate to form the urea linkage.
  2. Synthesis of Butyric Acid Component: The butyric acid moiety is introduced either through direct acylation or esterification processes.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical Details

A common synthetic route involves using 1-adamantyl isocyanate, which reacts with appropriate amines to form the desired urea structure. Subsequent reactions may involve saponification to yield the carboxylic acid from an ester precursor .

Molecular Structure Analysis

Structure

The molecular structure of 4-(3-Adamantan-1-yl-ureido)butyric acid features:

  • An adamantane core providing rigidity and hydrophobic characteristics.
  • A urea functional group (-NH-C(=O)-NH-) linked to a butyric acid moiety.

Data

The compound's structural formula can be represented as follows:

C19H30N2O5\text{C}_{19}\text{H}_{30}\text{N}_2\text{O}_5

This indicates the presence of two nitrogen atoms, five oxygen atoms, and a complex hydrocarbon framework.

Chemical Reactions Analysis

Reactions

4-(3-Adamantan-1-yl-ureido)butyric acid can participate in various chemical reactions typical for carboxylic acids and ureas, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Interacting with amines to create amides.

Technical Details

In laboratory settings, this compound has been used as a starting material for synthesizing more complex molecules through standard organic reactions such as nucleophilic substitutions and coupling reactions .

Mechanism of Action

Process

The mechanism of action for 4-(3-Adamantan-1-yl-ureido)butyric acid primarily revolves around its role as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in lipid metabolism and inflammation pathways.

Data

Research indicates that this compound exhibits potent inhibitory activity against soluble epoxide hydrolase, which may lead to enhanced levels of epoxyeicosatrienoic acids (EETs), contributing to vasodilatory effects and anti-inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

4-(3-Adamantan-1-yl-ureido)butyric acid is expected to have:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic adamantane structure.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific values may vary based on purity but are generally in the range typical for similar compounds.
  • Stability: Stable under standard laboratory conditions but may undergo hydrolysis in extreme pH environments.
Applications

Scientific Uses

4-(3-Adamantan-1-yl-ureido)butyric acid has several notable applications:

  1. Medicinal Chemistry: As a lead compound for developing soluble epoxide hydrolase inhibitors, it holds promise for treating cardiovascular diseases and metabolic disorders.
  2. Research Tool: Used in studies investigating lipid metabolism and inflammation pathways due to its biological activity against specific enzymes .
Introduction to 4-(3-Adamantan-1-yl-ureido)butyric Acid in Pharmacological Research

Rationale for Targeting Soluble Epoxide Hydrolase (sEH) in Therapeutic Development

Soluble epoxide hydrolase (sEH) is an α/β hydrolase-fold enzyme expressed ubiquitously in mammalian tissues—including liver, kidney, endothelium, and brain. Its catalytic mechanism involves a highly conserved catalytic triad (Asp333-Asp495-His523 in humans) within the C-terminal hydrolase domain. This domain facilitates nucleophilic attack on epoxide substrates via Asp333, hydrolyzing them into vicinal diols [2]. The physiological significance arises from sEH’s role in metabolizing epoxy-fatty acids:

  • Epoxyeicosatrienoic Acids (EETs): Derived from arachidonic acid via cytochrome P450 (CYP450) epoxygenases, EETs activate large-conductance calcium-activated potassium (BK~Ca~) channels, inducing vasodilation and reducing blood pressure. They also suppress nuclear factor kappa B (NF-κB)-mediated transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and inhibit vascular smooth muscle cell migration [2] [6].
  • Metabolic Inactivation: sEH converts EETs into dihydroxyeicosatrienoic acids (DHETs), which exhibit ≤10% of EETs’ vasodilatory activity in coronary arteries and diminished anti-inflammatory effects [2]. Elevated sEH activity correlates with hypertension, insulin resistance, neuroinflammation, and chronic pain syndromes [2] [6].

Consequently, sEH inhibition preserves endogenous EET pools, offering therapeutic potential for cardiovascular diseases (e.g., hypertension, atherosclerosis), central nervous system disorders (e.g., stroke, Parkinson’s disease), and metabolic conditions (e.g., diabetes) [2] [6]. Pharmacological validation stems from studies where sEH-knockout mice exhibited resistance to angiotensin II-induced lung injury and inflammatory pain [2].

Table 1: Physiological Effects of EETs vs. DHETs

ParameterEETsDHETs
VasodilationPotent (BK~Ca~ activation)Weak (~10% activity)
Anti-inflammatory ActivityInhibits NF-κB; suppresses cytokine releaseLimited efficacy
Na⁺ Channel ModulationSignificant inhibitionMinimal effect
Metabolic StabilityRapidly hydrolyzed by sEHStable end-product

Historical Evolution of Urea-Based sEH Inhibitors in Medicinal Chemistry

Early sEH inhibitors faced limitations in potency, stability, and bioavailability. Initial candidates like 4-phenylchalcone oxide formed transient covalent intermediates with sEH but underwent glutathione-mediated degradation in vivo [2]. A breakthrough emerged in 1999 with urea-based inhibitors, leveraging urea’s capacity for high-affinity hydrogen bonding within the sEH catalytic pocket:

  • First-Generation Ureas: N,N′-Dicyclohexylurea (DCU) and N-cyclohexyl-N′-(3-phenylpropyl)-urea (CPU) exhibited IC~50~ values in the low nanomolar range (10–50 nM) against murine and human sEH. They competitively occupied the enzyme’s substrate-binding cleft, reducing EET hydrolysis in porcine coronary endothelial cells and lowering blood pressure in hypertensive rats [2].
  • Pharmacophore Optimization: Urea derivatives evolved to incorporate:
  • Hydrophobic Adjuvants: Adamantane, with its rigid cage and high lipophilicity, replaced cyclohexyl groups to enhance binding via van der Waals interactions.
  • Acidic Spacers: Carboxylic acid-terminated chains (e.g., butyric acid in AUDA) improved solubility and enabled further esterification for membrane permeability [1] [5].

AUDA emerged as a pivotal second-generation inhibitor, integrating 1-adamantyl as the pharmacophoric "head" and a C4-carboxylic acid "tail." Its synthesis typically involves coupling 1-adamantyl isocyanate with 4-aminobutyric acid in dimethylformamide (DMF) [5]. The pentyl ester derivative (4-(3-adamantan-1-yl-ureido)butyric acid pentyl ester) was developed to augment cellular uptake, undergoing in vivo hydrolysis to release active AUDA [1].

Table 2: Evolution of Key Urea-Based sEH Inhibitors

CompoundStructureIC~50~ (Human sEH)Innovation
4-Phenylchalcone oxideChalcone-derived epoxide~430 nM*First substrate-like inhibitor
DCUN,N′-Dicyclohexylurea20–50 nMStable urea scaffold
CPUN-Cyclohexyl-N′-3-phenylpropylurea10–30 nMAromatic hydrophobe integration
AUDA4-(3-Adamantan-1-yl-ureido)butyric acid< 10 nMAdamantyl head + carboxylic acid tail

*K~d~ value; others are IC~50~ values [2].

Role of Adamantyl Moieties in Enhancing Bioactivity and Selectivity

The adamantyl group confers multifaceted advantages in sEH inhibitor design, extending beyond mere lipophilicity enhancement:

  • Metabolic Stability: The diamondoid structure shields proximal functional groups from oxidative metabolism by cytochrome P450 enzymes. Adamantane derivatives like amantadine and memantine are excreted largely unchanged, minimizing toxic metabolite formation [4] [8]. This property extends to AUDA, prolonging its in vivo half-life.
  • Hydrophobic Complementarity: X-ray crystallography confirms adamantane occupies a deep hydrophobic subpocket within sEH’s catalytic domain (Tyr381, Tyr465). The cage’s bulk maximizes van der Waals contacts, increasing binding affinity by ~100-fold compared to cycloalkyl analogs [2] [6].
  • Selectivity Modulation: Adamantane’s dimensions preclude off-target binding to enzymes with smaller cavities. For instance, AUDA shows >1,000-fold selectivity for sEH over microsomal epoxide hydrolase [6].
  • Membrane Anchoring: Adamantane inserts into lipid bilayers via hydrophobic interactions, positioning conjugated pharmacophores optimally at membrane-water interfaces. In liposomal systems, adamantane-anchored peptides localize within the hydrophobic core while polar groups (e.g., carboxylic acid of AUDA) remain solvent-exposed [8]. This "anchor effect" facilitates drug targeting to membrane-associated sEH and enhances cellular retention.

Table 3: Adamantane’s Contributions to Drug Design

PropertyEffect on BioactivityExample in AUDA
Lipophilicity (Log P)↑ Membrane permeabilityLog P ≈ 3.5 (optimized for absorption)
Metabolic Resistance↑ Plasma half-lifeReduced hepatic clearance
Steric Bulk↑ Target affinity & selectivityK~i~ < 5 nM for sEH
Conformational RigidityPrevents non-productive binding modesOptimal distance between urea/acid

Adamantane’s success in AUDA inspired its integration into diverse therapeutic classes, including antiviral (rimantadine), antidiabetic (saxagliptin), and neurodegenerative (memantine) agents [4]. Its "biocompatibility"—low acute toxicity and favorable pharmacokinetics—further validates its utility in sEH inhibitor scaffolds [4] [8]. Future directions include exploiting adamantane as a supramolecular anchor in cyclodextrin- or liposome-based delivery systems to further refine AUDA’s tissue targeting [8].

Properties

Product Name

4-(3-Adamantan-1-yl-ureido)butyric acid

IUPAC Name

4-(1-adamantylcarbamoylamino)butanoic acid

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C15H24N2O3/c18-13(19)2-1-3-16-14(20)17-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,18,19)(H2,16,17,20)

InChI Key

NJUKVGCFDZUOHB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.